![molecular formula C29H23N3 B12562664 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline CAS No. 184865-53-0](/img/structure/B12562664.png)
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzophenone and hydrazine hydrate can lead to the formation of the indazole core, which is then further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: Known for its wide range of biological activities.
Imidazole: Another heterocyclic compound with significant pharmacological properties.
Pyrazole: Similar in structure and also exhibits diverse biological activities
Uniqueness
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline stands out due to its specific structural features that confer unique biological activities.
Propriétés
Numéro CAS |
184865-53-0 |
|---|---|
Formule moléculaire |
C29H23N3 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-(3,8-diphenyl-4,5-dihydrobenzo[g]indazol-2-yl)aniline |
InChI |
InChI=1S/C29H23N3/c30-24-14-16-25(17-15-24)32-29(22-9-5-2-6-10-22)26-18-13-21-11-12-23(19-27(21)28(26)31-32)20-7-3-1-4-8-20/h1-12,14-17,19H,13,18,30H2 |
Clé InChI |
IKJGBWWEFDGWPK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(N(N=C2C3=C1C=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
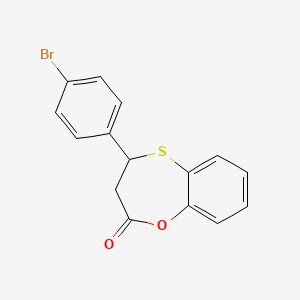
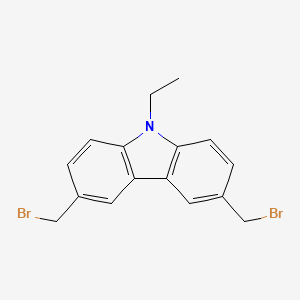
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
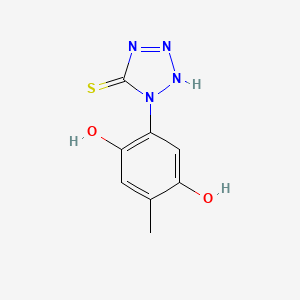


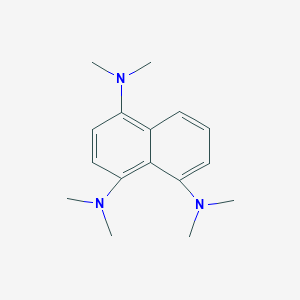
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
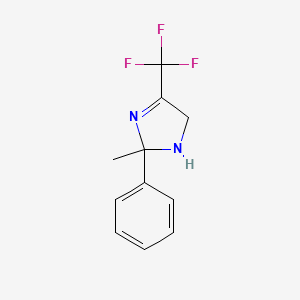
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
